molecular formula C8H9Cl3FN B1443034 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride CAS No. 1311315-38-4

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1443034
CAS No.: 1311315-38-4
M. Wt: 244.5 g/mol
InChI Key: OPFAKCCCEVMAOR-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9Cl3FN. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro and fluorophenyl groups, which contribute to its unique chemical properties .

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein binding due to its unique structural properties.

    Medicine: Research on this compound includes its potential use in developing pharmaceuticals for treating specific diseases, such as cancer or neurological disorders.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2,4-dichloro-5-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and fluorophenyl groups enable it to bind effectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of dichloro and fluorophenyl groups, which confer unique reactivity and biological activity .

Properties

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN.ClH/c1-4(12)5-2-8(11)7(10)3-6(5)9;/h2-4H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFAKCCCEVMAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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